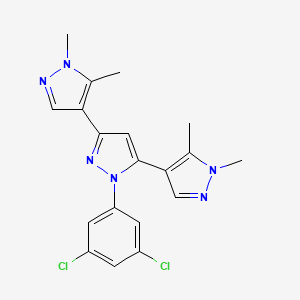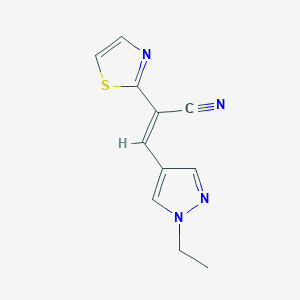![molecular formula C10H9BrN4O2S B10919477 (1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10919477.png)
(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Thienylcarbonylation: The brominated pyrazole is reacted with a thienylcarbonyl chloride in the presence of a base to form the thienylcarbonyl derivative.
Hydroximation: The final step involves the reaction of the thienylcarbonyl derivative with hydroxylamine to form the ethanohydroxime moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thienylcarbonyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ethanohydroxime moiety can undergo hydrolysis to form the corresponding carboxylic acid and hydroxylamine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thienylcarbonyl group.
Reduction Products: Reduced derivatives of the thienylcarbonyl group.
Hydrolysis Products: Carboxylic acid and hydroxylamine.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme by binding to its active site and preventing substrate binding.
Receptor Modulation: The compound may interact with a receptor to modulate its activity, either as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-FURANYLCARBONYL)ETHANEHYDROXIMAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-CHLORO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-BROMO-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE is unique due to the combination of the brominated pyrazole ring and the thienylcarbonyl group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C10H9BrN4O2S |
|---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-bromopyrazol-1-yl)ethylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2S/c11-7-4-13-15(5-7)6-9(12)14-17-10(16)8-2-1-3-18-8/h1-5H,6H2,(H2,12,14) |
InChI Key |
DLNYFFCEGGAQEL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)O/N=C(/CN2C=C(C=N2)Br)\N |
Canonical SMILES |
C1=CSC(=C1)C(=O)ON=C(CN2C=C(C=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N,N-diethylpropanamide](/img/structure/B10919403.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10919410.png)
![azepan-1-yl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10919412.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10919414.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B10919415.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919420.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10919422.png)
![N-(3-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919427.png)
![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919437.png)
![N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919440.png)
![1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)

![1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}pyrrolidine-2,5-dione](/img/structure/B10919487.png)
